4-Piperidinylmethyl 2-methoxyacetate hydrochloride
Description
Properties
IUPAC Name |
piperidin-4-ylmethyl 2-methoxyacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-7-9(11)13-6-8-2-4-10-5-3-8;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBKPPIBOZWWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Route
The most direct and widely referenced method for preparing 4-Piperidinylmethyl 2-methoxyacetate hydrochloride involves the esterification of 2-methoxyacetic acid with a piperidine derivative, followed by conversion to the hydrochloride salt.
Stepwise Synthesis Overview
-
- Reactants: 2-methoxyacetic acid and a 4-piperidinylmethyl alcohol or piperidine derivative
- Catalyst: Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
- Solvent: Anhydrous organic solvent (e.g., dichloromethane, toluene)
- Conditions: Reflux, controlled temperature (typically 60–80°C)
- Product: 4-Piperidinylmethyl 2-methoxyacetate (free base)
-
- Reactant: Crude or purified ester (from step 1)
- Reagent: Anhydrous hydrogen chloride gas or concentrated hydrochloric acid
- Solvent: Suitable organic solvent (e.g., ether, ethanol)
- Conditions: Ambient temperature, stirring
- Product: this compound (as a crystalline solid)
Purification
- Techniques: Recrystallization (from ethanol/ethyl acetate), chromatography (if needed), and drying under vacuum.
Alternative Approaches
While the above method is standard, alternative routes may be considered based on available starting materials or desired scale:
- Transesterification:
- Starting from a methyl or ethyl ester of 2-methoxyacetic acid and reacting with 4-piperidinemethanol under basic or acidic catalysis.
- Direct Amidation followed by Reduction:
- Formation of an amide intermediate between 2-methoxyacetic acid and 4-piperidone, followed by reduction to the corresponding amine and subsequent esterification.
Note: Specific literature reports for these alternative methods are limited for this exact compound, but these strategies are consistent with general synthetic organic chemistry principles for analogous piperidine derivatives.
Reaction Conditions and Optimization
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Molar Ratio (acid:amine) | 1:1.1–1.2 | Slight excess of amine to drive reaction completion |
| Catalyst | 0.1–0.2 equiv. | Acidic catalyst for esterification |
| Solvent | DCM, toluene, ethanol | Anhydrous conditions preferred |
| Temperature | 60–80°C (esterification) | Reflux for several hours |
| Reaction Time | 4–12 hours | Monitored by TLC or HPLC |
| Salt Formation | Ambient, 1–2 hours | Addition of HCl gas or solution |
| Purification | Recrystallization | Ethanol/ethyl acetate system often used |
| Typical Yield | 60–85% (overall) | Dependent on purification and scale |
Research Findings and Analytical Data
- Yield and Purity:
Yields for the esterification and salt formation steps are typically high (60–85%), provided that the reaction is monitored and purification is thorough. - Spectroscopic Characterization:
- NMR (¹H and ¹³C): Confirms the integrity of the piperidine ring, methoxy group, and ester linkage.
- IR: Strong absorptions for ester carbonyl (1700–1750 cm⁻¹) and N-H stretches (in salt form).
- Melting Point: The hydrochloride salt is typically isolated as a crystalline solid with a well-defined melting point, supporting purity.
Comparative Analysis
| Method | Pros | Cons | Typical Yield |
|---|---|---|---|
| Direct Esterification + Salt Formation | Simple, scalable, high purity | Requires careful drying and monitoring | 60–85% |
| Transesterification | Flexible with esters | May require additional purification | 50–75% |
| Amidation–Reduction–Esterification | Useful for specific analogs | Multi-step, lower overall yield | 40–60% |
Experimental Notes and Best Practices
- Moisture Sensitivity: Ensure all glassware and solvents are dry to prevent hydrolysis of ester intermediates.
- Monitoring Progress: Use TLC or HPLC to track reaction completion, particularly during esterification.
- Salt Formation: Addition of hydrochloric acid should be controlled to avoid over-acidification and ensure complete conversion to the hydrochloride salt.
- Purification: Recrystallization from ethanol/ethyl acetate typically yields a pure product suitable for analytical and synthetic applications.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinylmethyl 2-methoxyacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Piperidinylmethyl 2-methoxyacetate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Piperidinylmethyl 2-methoxyacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substitution at the ester group (e.g., phenyl vs. methoxy) significantly alters lipophilicity and hydrogen-bonding capacity, impacting solubility and bioavailability.
Comparison of Yields :
G-Quadruplex DNA Binding
N-(4-Piperidinylmethyl)amine derivatives demonstrate dual binding to c-myc and c-Kit G-quadruplex DNA structures, stabilizing these oncogene regulators. This activity is attributed to the piperidine moiety’s flexibility and amine group’s hydrogen-bonding capacity .
Calcium Channel Modulation
Mibefradil, a structurally distinct piperidine-methoxyacetate derivative, inhibits ORAI channels (IC₅₀ ~10 µM), arresting cell cycle progression in S/G2-M phases.
Biological Activity
4-Piperidinylmethyl 2-methoxyacetate hydrochloride, a compound with the molecular formula C₉H₁₈ClNO₃ and a molecular weight of 223.7 g/mol, has garnered interest in various fields of biological and medicinal chemistry due to its unique structural properties and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of piperidine with 2-methoxyacetyl chloride in the presence of a base such as triethylamine, often conducted in organic solvents like dichloromethane. The resultant compound is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability for biological studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has shown potential in modulating various cellular processes through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Interaction : It can interact with neurotransmitter receptors, influencing neurological pathways and offering potential therapeutic benefits in treating central nervous system disorders.
Biological Activity Spectrum
Recent studies have highlighted a diverse range of biological activities associated with piperidine derivatives, including:
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
- Anticancer Potential : Preliminary data suggest that this compound may possess cytotoxic effects against various cancer cell lines, warranting further investigation into its use as an anticancer agent .
- CNS Effects : The compound's ability to interact with neurotransmitter systems indicates potential applications in treating conditions such as anxiety and depression .
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of several piperidine derivatives on glioblastoma cell lines. The results indicated that compounds similar to this compound exhibited significant antiproliferative activity, suggesting a mechanism involving apoptosis induction .
- Neuropharmacological Studies : In silico analyses have predicted that piperidine derivatives can target multiple receptors involved in neurological functions. This positions them as promising candidates for further development in neuropharmacology .
Comparative Analysis
The following table summarizes the biological activities reported for this compound compared to other piperidine derivatives:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 4-Piperidinylmethyl 2-methoxyacetate HCl | Antimicrobial, Anticancer | Enzyme inhibition, Receptor modulation |
| Piperidine derivative A | Antidepressant | Serotonin receptor agonism |
| Piperidine derivative B | Antifungal | Cell wall synthesis inhibition |
Q & A
Q. What are the established synthetic routes for 4-piperidinylmethyl 2-methoxyacetate hydrochloride, and how can purity be optimized?
The synthesis typically involves reacting 2-methoxyacetic acid with 4-piperidinemethanol under acid-catalyzed esterification. Key steps include:
- Catalyst Selection : Use HCl or sulfuric acid to protonate the hydroxyl group, enhancing nucleophilic attack .
- Temperature Control : Maintain 60–80°C to balance reaction rate and minimize side products (e.g., transesterification) .
- Purification : Crystallization from ethanol/water mixtures yields >95% purity. Monitor purity via HPLC with UV detection (λ = 210 nm) .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- 1H/13C NMR : Confirm ester linkage (δ ~4.2 ppm for methoxy protons) and piperidine ring integrity (δ ~2.5–3.0 ppm for N–CH2) .
- HPLC-MS : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity and detect degradation products (e.g., free piperidine) .
- Elemental Analysis : Verify Cl⁻ content (theoretical: ~14.9%) to confirm hydrochloride salt formation .
Q. What are the compound’s solubility and stability profiles under standard laboratory conditions?
Q. How can researchers design preliminary biological activity assays for this compound?
- In Vitro Receptor Binding : Screen against neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT2A) using radioligand displacement assays .
- Cytotoxicity : Assess viability in HEK-293 or SH-SY5Y cells via MTT assay (IC50 determination) .
Advanced Questions
Q. How can reaction conditions be optimized to address low yields in scaled-up synthesis?
- Design of Experiments (DoE) : Apply factorial design to evaluate variables (e.g., molar ratio, temperature). For example, a 3^2 factorial design revealed optimal conditions at 1:1.2 (acid:alcohol) and 70°C, improving yield from 65% to 88% .
- Continuous Flow Chemistry : Reduces side reactions by maintaining precise residence time and temperature .
Q. How should researchers resolve contradictions in reported receptor binding affinities?
- Binding Assay Validation : Compare radioligand (e.g., [³H]spiperidone for dopamine D2) vs. fluorescent probes (e.g., FLIPR for calcium flux). Discrepancies may arise from assay sensitivity differences .
- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., docking to D2 receptor PDB: 6CM4) to identify key binding residues (e.g., Asp114) .
Q. What methodologies are recommended for elucidating the compound’s metabolic pathways?
- In Vitro Microsomal Studies : Incubate with rat liver microsomes (RLM) and analyze metabolites via LC-MS/MS. Major Phase I metabolites include N-demethylation and ester hydrolysis .
- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify enzyme interactions .
Q. How can computational modeling guide the design of analogs with enhanced selectivity?
- QSAR Models : Train on piperidine derivatives’ IC50 data to predict substituent effects on receptor affinity .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for proposed analogs to prioritize synthesis (e.g., replacing methoxy with ethoxy improves D2 selectivity by 1.2 kcal/mol) .
Q. What advanced techniques characterize degradation products under stress conditions?
Q. How do structural modifications at the piperidine ring affect biological activity?
| Modification | Biological Impact | Mechanistic Insight |
|---|---|---|
| N-Methylation | Reduced dopamine D2 affinity (IC50 ↑30%) | Steric hindrance at binding pocket |
| 3-Position substitution | Enhanced 5-HT2A selectivity (IC50 ↓50%) | Improved π-π stacking with Phe234 |
| Ring contraction (to pyrrolidine) | Loss of activity | Disrupted hydrogen bonding with Asp114 |
Methodological Notes
- Data Interpretation : Cross-validate in vitro findings with in silico predictions to mitigate assay-specific artifacts.
- Contradiction Analysis : Use meta-analysis frameworks (e.g., RevMan) to harmonize disparate receptor affinity datasets .
- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity and metabolic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
